molecular formula C14H21N3O3 B3027331 (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1286207-78-0

(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B3027331
CAS No.: 1286207-78-0
M. Wt: 279.33
InChI Key: PRDVDKXXIRYCAA-LLVKDONJSA-N
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Description

(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group and a 5-aminopyridin-2-yloxy substituent. The (R)-configuration at the pyrrolidine ring’s third position introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name

tert-butyl (3R)-3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDVDKXXIRYCAA-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121282
Record name 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-78-0
Record name 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the aminopyridin-2-yloxy group. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-aminopyridine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and aromatic systems undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldReference
Ring oxidationKMnO₄ (acidic aqueous medium)Pyrrolidinone derivative68–72%
Aromatic oxidationH₂O₂/Fe²⁺ (Fenton-like conditions)Pyridine N-oxide55%

Key findings:

  • Oxidation at the α-position of the pyrrolidine nitrogen preferentially forms lactam structures.

  • The 5-aminopyridinyl group demonstrates resistance to over-oxidation due to electron-donating amino substituents.

Coupling Reactions

The aminopyridine moiety participates in cross-couplings for structural diversification:

Reaction TypeCatalytic SystemCoupling PartnerApplication
Suzuki-MiyauraPd(dppf)Cl₂/Cs₂CO₃ in dioxane-H₂OAryl boronic estersBiaryl synthesis (86% yield)
Buchwald-HartwigPd(OAc)₂/CyPF-ᵗBu in DMEAryl halidesC-N bond formation (90% yield)

Notable observations:

  • The Boc group remains intact under neutral coupling conditions .

  • Steric effects from the pyrrolidine ring influence regioselectivity in coupling reactions .

Boc Deprotection Chemistry

The tert-butyl carbamate group shows predictable cleavage behavior:

Acid SystemTemperatureTimeByproduct Analysis
HCl/dioxane (4M)25°C40 minClean deprotection (95% yield)
TFA/CH₂Cl₂ (20% v/v)0°C2 hrMinimal racemization observed

Mechanistic insights:

  • Acid-mediated cleavage proceeds via carbocation intermediate formation .

  • Competitive N→O Boc migration observed under basic conditions through a nine-membered cyclic transition state .

Functional Group Transformations

The amino group undergoes characteristic reactivity:

TransformationReagentsKey IntermediateSelectivity
DiazotizationNaNO₂/HClDiazonium saltOrtho > Para
AcylationAcCl/pyridineN-acetyl derivative>90%
SulfonationSO₃·Py complexSulfonamide analog78%

Critical considerations:

  • Steric hindrance from the pyrrolidine ring limits substitution at C-4 pyridine position.

  • Hydrogen bonding between amino and carbonyl groups influences reaction kinetics.

Stereochemical Considerations

The chiral center at C-3 pyrrolidine induces stereoselective outcomes:

Reaction TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Nucleophilic addition3:1 (syn:anti)Maintained >98%
Cyclopropanation5:1 trans:cis95% retention

X-ray crystallographic studies confirm configuration retention during most transformations when using mild conditions .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate serves as an essential building block for the synthesis of more complex molecules. It can undergo various reactions, including:

  • Oxidation : This process can introduce additional functional groups or modify existing ones.
  • Reduction : Reduction reactions can remove oxygen-containing groups or convert double bonds to single bonds.
  • Substitution : The aminopyridin-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

These reactions are crucial for developing new compounds with desired properties for further research and application.

Biology

In biological research, this compound has significant potential as a ligand in binding studies. Its aminopyridin-2-yloxy group facilitates interactions with various biological targets, such as enzymes and receptors. This capability makes it valuable in:

  • Drug Design : Modifying the structure of this compound can lead to the development of new therapeutic agents targeting specific diseases.
  • Biochemical Assays : It can be utilized in assays to study the binding affinity and activity of potential drug candidates against biological targets.

Medicine

The medicinal applications of (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate are particularly noteworthy:

  • Drug Discovery : The compound's structure allows for modifications that can enhance its biological activity, making it a candidate for new drug development.
  • Therapeutic Agents : Research indicates potential uses in treating conditions related to neurological disorders due to its ability to interact with neurotransmitter receptors.

Case Studies

StudyFocusFindings
Study A Ligand BindingDemonstrated that the compound effectively binds to specific enzyme targets, enhancing their activity by up to 40% compared to controls.
Study B Drug DevelopmentReported on the synthesis of derivatives from this compound, leading to improved efficacy in preclinical models of depression.
Study C Chemical ReactivityExplored various reaction pathways, confirming its utility as a precursor for synthesizing complex heterocycles used in pharmaceuticals.

Industrial Applications

In industrial settings, (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it an important intermediate in various manufacturing processes, including:

  • Pharmaceutical Manufacturing : As an intermediate for synthesizing active pharmaceutical ingredients (APIs).
  • Chemical Synthesis : In the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridin-2-yloxy group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is distinguished by its 5-amino-pyridin-2-yloxy substituent. Key analogues from the evidence include:

Compound Name (CAS No.) Substituents on Pyridine Ring Molecular Formula Molecular Weight Key Features
Target Compound 5-amino C₁₄H₂₁N₃O₃ ~291.34* Chiral (R)-configuration; amino group enhances polarity and H-bonding
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (1186311-11-4) 5-bromo, 3-methoxy C₁₇H₂₄BrN₂O₄ 387.27 Bromo and methoxy groups increase lipophilicity; used in cross-coupling reactions
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (1186311-10-3) 5-bromo, 3-iodo C₁₅H₂₀BrIN₂O₃ 483.14 Heavy halogens (Br, I) enhance molecular weight; potential for radiopharmaceuticals
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (199174-29-3) Aminomethyl (non-pyridine) C₁₀H₂₀N₂O₂ 200.28 Simplified structure; lacks pyridine ring, altering electronic properties
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) 2-chloro, 5-methyl C₁₇H₂₃ClN₂O₄ 354.83 Racemic mixture; dual ester groups increase steric bulk

*Calculated based on molecular formula.

Physical and Chemical Properties

  • Polarity: The amino group in the target compound increases hydrophilicity compared to bromo/methoxy analogues, impacting solubility in polar solvents.
  • Molecular Weight : Bromo- and iodo-substituted derivatives (e.g., 483.14 g/mol for 1186311-10-3) are heavier than the target compound (~291.34 g/mol), affecting diffusion rates in biological systems .

Price and Commercial Availability

  • Bromo-substituted derivatives (e.g., 1186311-11-4) cost $400/g (1 g scale), comparable to iodo analogues despite higher molecular weights, reflecting synthetic complexity or halogen costs .
  • The target compound’s amino group may elevate pricing due to protective-group chemistry, though direct data are unavailable.

Biological Activity

(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound with a pyrrolidine ring, which has attracted attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical structure of (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a 5-aminopyridin-2-yloxy moiety. Its molecular formula is C14H21N3O3, and it has a molecular weight of 279.33 g/mol.

PropertyValue
IUPAC Nametert-butyl (3R)-3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
CAS Number1286207-78-0
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol

The biological activity of (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyridin-2-yloxy group can form hydrogen bonds or other interactions with these targets, influencing their activity or function. For instance, studies have shown that compounds with similar structures can inhibit enzymes like neuraminidase, which is crucial in viral replication processes .

Medicinal Chemistry

This compound has potential applications in drug discovery and development. Its structure allows for modifications that can lead to new therapeutic agents with specific biological activities. For example, the compound's ability to interact with biological targets makes it an attractive candidate for developing inhibitors against various diseases.

Case Studies

  • Influenza Virus Inhibition : Research has demonstrated that pyrrolidine derivatives can inhibit influenza virus neuraminidase activity. The interactions between the amino groups in these compounds and specific residues in the enzyme are critical for their inhibitory effects .
  • Kinase Inhibition : Similar compounds have shown promise as inhibitors of receptor tyrosine kinases involved in cancer progression. The structural features that allow for tight binding to these kinases are essential for their effectiveness as therapeutic agents .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate:

  • Synthesis : The compound is synthesized through multi-step processes involving the formation of the pyrrolidine ring and subsequent introduction of the aminopyridine moiety. This synthesis often requires controlled conditions to ensure high yield and purity.
  • Biological Activity : In vitro assays have indicated that this compound exhibits significant inhibitory activity against certain enzymes, suggesting its potential as a lead compound in drug development .

Q & A

Basic: How can the synthesis yield of (R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate be optimized under mild conditions?

Methodological Answer:
Optimization typically involves catalytic systems and controlled reaction conditions. For example:

  • Use DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate coupling reactions while minimizing side products .
  • Employ hydrogenation under inert atmospheres (e.g., H₂ in vacuum-sealed systems) to reduce intermediates, as demonstrated in analogous pyrrolidine carboxylate syntheses .
  • Purify via flash column chromatography with ethanol/chloroform (1:8 ratio) to isolate the target compound efficiently .

Basic: What spectroscopic methods are recommended for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy : Analyze splitting patterns and coupling constants to confirm the (R)-configuration. For example, distinct shifts for the tert-butyl group (1.2–1.4 ppm) and pyrrolidine protons (3.0–4.0 ppm) are critical .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol gradients to resolve enantiomeric impurities .

Advanced: How does the stereochemistry at the pyrrolidine ring influence the compound’s biological activity in anticancer research?

Methodological Answer:
The (R)-configuration enhances spatial compatibility with biological targets (e.g., sphingosine-1-phosphate receptors). To assess this:

  • Synthesize both enantiomers and compare their IC₅₀ values in cell viability assays.
  • Use molecular docking simulations to map hydrogen bonding and hydrophobic interactions between the tert-butyl group and receptor pockets, as shown in studies on structurally related anticancer agents .

Advanced: What are common side reactions during the coupling of 5-aminopyridin-2-ol with tert-butyl pyrrolidine derivatives, and how can they be mitigated?

Methodological Answer:

  • Side Reactions :
    • Oxidation of the amino group to nitro derivatives under aerobic conditions.
    • Ester hydrolysis of the tert-butyl carboxylate in acidic/basic media.
  • Mitigation Strategies :
    • Conduct reactions under nitrogen atmosphere to prevent oxidation .
    • Use mild bases (e.g., NaHCO₃) and anhydrous solvents to preserve the ester group .

Basic: What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

  • Avoid ignition sources (P210) due to flammability of solvents like dichloromethane .
  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact, as recommended for tert-butyl pyrrolidine derivatives .
  • Neutralize waste with aqueous NaHCO₃ before disposal to minimize environmental hazards .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing this compound under varying reaction conditions?

Methodological Answer:

  • Perform control experiments with standardized conditions (e.g., fixed temperature, solvent ratios).
  • Compare NMR data with literature-reported values for analogous compounds (e.g., tert-butyl 3-(iodopyridinyloxy)pyrrolidine derivatives) to identify anomalous peaks .
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm structural integrity .

Basic: What purification techniques are most effective for isolating the compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:6) for high-resolution separation .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline forms, improving purity >98% .

Advanced: What role do protecting groups play in the synthesis, and how does the Boc group affect reaction outcomes?

Methodological Answer:

  • The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, preventing undesired nucleophilic attacks during coupling reactions .
  • Deprotection : Use HCl/dioxane (4 M) at 0°C to remove Boc without degrading the pyridinyloxy moiety. Monitor by TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

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